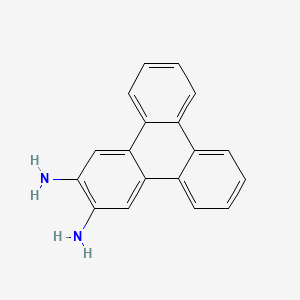

Triphenylene-2,3-diamine

Description

Structure

3D Structure

Properties

CAS No. |

189014-58-2 |

|---|---|

Molecular Formula |

C18H14N2 |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

triphenylene-2,3-diamine |

InChI |

InChI=1S/C18H14N2/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10H,19-20H2 |

InChI Key |

MKWRMJPMPVFGKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)N)N |

Origin of Product |

United States |

Synthetic Strategies for Triphenylene 2,3 Diamine and Its Derivatives

Established Synthetic Pathways to the Core Triphenylene (B110318) System

The construction of the fundamental triphenylene framework is a critical first step in the synthesis of triphenylene-2,3-diamine. Several reliable methods have been developed for this purpose.

Oxidative Cyclization Methodologies

Oxidative cyclization is a classic and effective method for forming the triphenylene ring system. This approach typically involves the intramolecular coupling of an ortho-terphenyl precursor in the presence of an oxidizing agent. uea.ac.uk

A prominent oxidizing agent used in these reactions is ferric chloride (FeCl₃). uea.ac.uk For instance, the synthesis of 2,3,6,11-tetra(hexyloxy)triphenylene has been achieved through the oxidative coupling of the corresponding ortho-terphenyl with ferric chloride. uea.ac.uk The reaction conditions for regioselective oxidative cyclization promoted by FeCl₃ have been investigated to produce various polycyclic aromatic hydrocarbons. acs.orgacs.org Other oxidizing agents that have been successfully employed include MoCl₅, VOCl₃, VOF₃, and K₃Fe(CN)₆. uea.ac.uk The Scholl reaction, a type of oxidative cyclization, is also a key method for creating triphenylene derivatives, often using reagents like PIFA ([bis(trifluoroacetoxy)iodo]benzene) in combination with BF₃·OEt₂. beilstein-journals.orgbeilstein-journals.org

| Oxidizing Agent | Precursor Type | Reference(s) |

| Ferric chloride (FeCl₃) | ortho-Terphenyls | uea.ac.ukacs.orgacs.org |

| Molybdenum(V) chloride (MoCl₅) | ortho-Terphenyls | uea.ac.uk |

| Vanadyl trichloride (B1173362) (VOCl₃) | ortho-Terphenyls | uea.ac.uk |

| Vanadyl trifluoride (VOF₃) | ortho-Terphenyls | uea.ac.uk |

| Potassium ferricyanide (B76249) (K₃Fe(CN)₆) | ortho-Terphenyls | uea.ac.uk |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) / BF₃·OEt₂ | Phosphole-fused ortho-teraryl compounds | beilstein-journals.orgbeilstein-journals.org |

Palladium-Catalyzed Cross-Coupling Approaches, including Suzuki-Miyaura Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of the triphenylene core. acs.orgcore.ac.ukacs.orgnih.gov These methods often offer high efficiency and the ability to create unsymmetrically substituted triphenylenes. uea.ac.ukacs.org

The Suzuki-Miyaura cross-coupling reaction is a widely used approach. acs.orgnih.govresearchgate.netacs.orgfigshare.com This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For example, a double Suzuki-Miyaura coupling between a diboronic acid and a dibromide can efficiently produce unsymmetrically substituted triphenylenes. uea.ac.uk Another strategy involves a two-step process where a Suzuki-Miyaura cross-coupling is followed by a Scholl oxidation to yield triphenylene-based triptycenes. acs.orgnih.govresearchgate.netacs.orgfigshare.com Palladium catalysis can also be used for the cyclotrimerization of arynes to form the triphenylene skeleton. core.ac.uk Furthermore, a novel approach involves the palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes. acs.org

| Reaction Type | Key Reagents/Catalysts | Substrates | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Aryl boronic acids, Aryl halides | Symmetrical or Unsymmetrical Triphenylenes | uea.ac.ukacs.orgnih.govresearchgate.netacs.orgfigshare.com |

| Aryne Cyclotrimerization | Palladium catalyst | Aryne precursors | Symmetrically substituted Triphenylenes | core.ac.uk |

| Dual C-H Activation | Pd(OAc)₂, K₂CO₃, KOAc | 2-Iodobiphenyls, Iodobenzenes | Unsymmetrically functionalized Triphenylenes | acs.org |

| Sequential C-H Activation and Decarboxylation | Palladium/norbornene | o-Bromobenzoic acids, Aryl iodides | Unsymmetrically substituted Triphenylenes | acs.orgglobethesis.com |

| Intramolecular Annulation/Decyanogenative C-H Bond Alkenylation | Palladium catalyst | Knoevenagel condensation product | Functionalized Triphenylene Frameworks | nih.gov |

Photocyclization and Photomechanochemical Synthesis

Photocyclization offers another route to the triphenylene core, particularly for specific substitution patterns. rsc.org This method involves the irradiation of a suitable precursor, often an ortho-terphenyl, with UV light in the presence of an oxidizing agent like iodine. uea.ac.ukrsc.org This technique has proven to be highly regiospecific for the synthesis of certain hexasubstituted triphenylene derivatives. rsc.org

A more recent development is the use of photomechanochemistry, which combines light energy and mechanical forces to drive chemical reactions. beilstein-journals.orgnih.gov This solvent-free approach has been successfully applied to the synthesis of triphenylene via the Mallory reaction and cyclodehydrochlorination in a ball mill, achieving high yields. nih.govresearchgate.netacs.org This method is particularly advantageous as it addresses the low penetration depth of light in traditional photochemical reactors. nih.gov

| Method | Key Conditions | Precursor | Product | Yield | Reference(s) |

| Oxidative Photocyclization | UV light, Iodine | 4′,5′-dimethoxy-1,1′:2′,1″-terphenyl | 2,3-dimethoxytriphenylene | 72% | rsc.org |

| Photomechanochemical Mallory Reaction | Ball mill, UV light, I₂, K₂CO₃ | o-Terphenyl | Triphenylene | 81% | beilstein-journals.orgnih.gov |

| Photomechanochemical Cyclodehydrochlorination | Ball mill, UV light | Dichloro precursor | Triphenylene | 92% | nih.gov |

Targeted Introduction of Diamine Functionalities onto Triphenylene Scaffolds

Once the triphenylene core is synthesized, the next crucial step is the introduction of the diamine groups at the desired positions, specifically at the 2 and 3 positions, to form this compound.

Condensation Reactions for Diamine Formation

Condensation reactions provide a direct route to forming a pyrazine (B50134) ring, which contains the diamine functionality, fused to the triphenylene framework. jlu.edu.cn This is typically achieved by reacting a triphenylene-2,3-dione precursor with a suitable diamine. While direct synthesis of this compound through this method is less commonly detailed, the analogous reaction of 1,2-diketones with 1,2-diamines to form pyrazine-containing aromatic compounds is a well-established principle. jlu.edu.cn For example, the condensation of 5,6-diamino-4,7-phenanthroline with glyoxal (B1671930) quantitatively yields 1,4,5,12-tetraazatriphenylene. scispace.com This suggests that a similar condensation of a triphenylene-2,3-dione with a suitable nitrogen-containing reagent could be a viable pathway.

The synthesis of the necessary precursor, triphenylene-2,3,6,7,10,11-hexaone, has been described, which could potentially be selectively reacted to form the desired diamine at the 2,3-positions. smolecule.com

Functional Group Transformations for Amine Introduction

An alternative and often more practical approach to introducing amine groups onto the triphenylene scaffold involves the transformation of other functional groups. A common strategy is the reduction of a dinitrotriphenylene precursor. uea.ac.uk

The synthesis of a dinitrotriphenylene can be achieved through nitration of the triphenylene core. Subsequent reduction of the nitro groups to amines can be accomplished using various reducing agents. While challenges in the reduction of dinitrotriphenylene to the corresponding diamine have been noted, carefully controlled conditions can lead to the desired product. uea.ac.uk Common reducing agents for converting aromatic nitro compounds to amines include hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), Raney nickel with hydrazine, or metals like tin or iron in acidic media. sciencemadness.org Other reagents such as sodium dithionite (B78146) and sodium borohydride (B1222165) in the presence of transition metal complexes have also been employed for nitro group reductions. sciencemadness.orgjsynthchem.com The chemoselective reduction of dinitroarenes to nitroanilines or the complete reduction to diamines is possible depending on the chosen reagents and reaction conditions. organic-chemistry.orggoogle.com

| Precursor Functional Group | Reagents | Product Functional Group | Notes | Reference(s) |

| Dinitro | H₂/Pd-C, Raney Ni/Hydrazine, Sn/HCl, Fe/HCl | Diamine | Standard reduction methods for aromatic nitro groups. | uea.ac.uksciencemadness.org |

| Dinitro | Sodium Dithionite | Diamine | Can sometimes be incomplete. | sciencemadness.org |

| Dinitro | NaBH₄/Ni(PPh₃)₄ | Diamine | Enhanced reducing power of sodium borohydride. | jsynthchem.com |

| Dinitro | B₂pin₂/KOtBu | Diamine | Metal-free reduction method. | organic-chemistry.org |

Electrocatalytic Approaches for Diamine Synthesis

The direct synthesis of vicinal diamines on an aromatic core through electrocatalysis presents a green and efficient alternative to traditional chemical methods, which often rely on harsh reagents and multi-step procedures. While a specific, documented electrocatalytic synthesis of this compound is not prevalent in the literature, strategies employed for other aromatic diamines can be extrapolated. A promising approach involves the electrochemical reduction of a suitable precursor, such as triphenylene-2,3-dinitrile or a related dinitro compound.

Electrocatalytic hydrogenation or reduction of dinitroarenes to diaminoarenes is a well-established principle. This transformation can be achieved at a cathode, often with the aid of a metal catalyst to facilitate the reaction at lower overpotentials and enhance selectivity. For instance, copper-catalyzed electrocatalytic methods have been developed for the synthesis of aromatic amines. beilstein-journals.org These reactions can be performed under mild conditions, using electricity as the "reagent" to drive the reduction, thus minimizing waste.

Another viable electrocatalytic route is the diazidation of an alkene precursor, followed by reduction. The electrochemical diazidation of alkenes, assisted by a manganese catalyst, produces 1,2-diazides. springernature.com These diazides can then be readily reduced to the corresponding 1,2-diamines. springernature.com For the synthesis of this compound, this would conceptually involve the synthesis of a triphenylene derivative with a double bond at the 2,3-position, which could then undergo electrocatalytic diazidation and subsequent reduction.

The table below outlines potential electrocatalytic strategies applicable to the synthesis of aromatic diamines, which could be adapted for this compound.

| Precursor | Electrocatalytic Method | Catalyst (Example) | Product |

| Triphenylene-2,3-dinitrile | Cathodic Reduction | Metal-based (e.g., Ni, Cu) | This compound |

| 2,3-Dinitrotriphenylene | Cathodic Reduction | Metal-based (e.g., Pd, Pt) | This compound |

| Triphenylene with a C2=C3 bond | Anodic Diazidation followed by Reduction | Mn catalyst for diazidation | This compound |

These electrocatalytic methods offer the advantages of high atom economy, mild reaction conditions, and the potential for high selectivity, making them attractive avenues for the synthesis of this compound and its derivatives. mdpi.com

Regioselective Synthesis and Isomer Control in this compound Derivatives

The synthesis of specifically substituted triphenylene derivatives, such as those functionalized at the 2 and 3 positions, requires precise control over the regioselectivity of the reactions. The inherent symmetry of the triphenylene core can lead to the formation of multiple isomers, making the isolation of the desired product challenging.

One of the primary strategies for achieving regioselectivity is through the use of pre-functionalized precursors in a cyclization reaction to form the triphenylene core. For example, the oxidative cyclization of an ortho-terphenyl is a common method for synthesizing triphenylenes. By using appropriately substituted ortho-terphenyls, the final substitution pattern of the triphenylene can be controlled. uea.ac.uk

The Diels-Alder reaction is another powerful tool for constructing the triphenylene skeleton with defined regiochemistry. A tandem one-pot method involving the enyne metathesis of a diarylacetylene followed by a Diels-Alder/aromatization/cyclization cascade has been developed for the direct synthesis of polysubstituted triphenylene-2,3-dicarboxylic esters. researchgate.net These esters can then serve as versatile intermediates for further functionalization, including conversion to the corresponding diamines.

Furthermore, the selective functionalization of a pre-existing triphenylene core can be achieved through electrophilic substitution reactions. The directing effects of existing substituents on the triphenylene ring play a crucial role in determining the position of incoming groups. For instance, the Friedel-Crafts acylation or carboxylation of triphenylene derivatives can be directed by the existing substitution pattern.

Controlling the formation of isomers is critical. In the case of toluenediamine isomers, for example, selective crystallization from specific solvents like toluene, xylene, or benzene (B151609) has been employed to separate 3,4-toluenediamine from a mixture of its ortho-isomers. google.com A similar approach could potentially be applied to the purification of this compound from a mixture of its isomers. The choice of solvent and the control of temperature during crystallization are key factors in achieving high purity of the desired isomer. google.com

The table below summarizes key synthetic approaches for achieving regioselectivity in the synthesis of triphenylene derivatives.

| Synthetic Approach | Key Principle | Precursors/Reagents | Potential for Isomer Control |

| Oxidative Cyclization | Cyclization of a pre-functionalized ortho-terphenyl. uea.ac.uk | Substituted ortho-terphenyls, Oxidizing agents (e.g., FeCl3). uea.ac.uk | High, determined by the substitution pattern of the terphenyl precursor. |

| Diels-Alder Reaction | [4+2] cycloaddition to construct the core. | Diarylacetylenes, enynes. researchgate.net | High, allows for the direct synthesis of specifically substituted triphenylenes. researchgate.net |

| Directed Electrophilic Substitution | Directing effects of existing substituents on the triphenylene ring. | Triphenylene derivatives, Electrophiles (e.g., acyl chlorides). | Moderate to high, dependent on the nature and position of existing groups. |

| Selective Crystallization | Differential solubility of isomers in a specific solvent. google.com | Mixture of isomers, Solvents (e.g., toluene, xylene). google.com | High, allows for the separation of specific isomers from a mixture. |

By employing these regioselective synthetic strategies and purification techniques, it is possible to obtain this compound and its derivatives with a high degree of isomeric purity, which is essential for their application in advanced materials.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for delineating the molecular structure of triphenylene-2,3-diamine in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a diamine, the appearance of characteristic resonances for the amine protons confirms the successful transformation from precursor nitro groups. For instance, in a similar diamine compound, these protons appeared at 5.03 and 5.41 ppm. researchgate.net The aromatic protons of the triphenylene (B110318) core exhibit signals in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns providing information about their substitution pattern. For the parent triphenylene, aromatic protons appear as multiplets around 7.64 ppm and 8.64 ppm. chemicalbook.com

The ¹³C NMR spectrum complements the proton data by revealing the carbon framework. In a related diamine, 21 distinct carbon signals were observed for the aromatic and heterocyclic segments, indicating an unsymmetrical nature of the amine groups with respect to the rest of the molecule. researchgate.net The chemical shifts of the carbon atoms in the triphenylene core are influenced by the electronic effects of the diamine substituents.

Table 1: Representative NMR Data for Triphenylene and Related Amine Derivatives

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | Triphenylene | 8.64 | m | chemicalbook.com |

| ¹H | Triphenylene | 7.64 | m | chemicalbook.com |

| ¹H | Diamine Derivative | 5.41, 5.03 | s | researchgate.net |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of this compound is C₁₈H₁₄N₂, corresponding to a molecular weight of approximately 258.317 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula with high precision.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can reveal structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern provides insights into the connectivity of the molecule and the stability of its substructures. For instance, in the mass spectrum of the parent triphenylene, the molecular ion peak at m/z 228 is the most abundant. chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying functional groups and investigating the electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to its functional groups. The primary amine groups (–NH₂) exhibit characteristic N–H stretching vibrations. In a similar diamine, these appeared as a typical pair of absorption bands at 3484 and 3378 cm⁻¹. researchgate.net The disappearance of nitro group (–NO₂) absorptions, typically found around 1522 and 1350 cm⁻¹, confirms the complete reduction to the diamine. researchgate.net Acylation of the amine groups leads to the disappearance of the N-H stretches and the emergence of a strong C=O stretching band around 1715 cm⁻¹. smolecule.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the triphenylene core gives rise to strong absorptions in the UV region. The introduction of the diamine groups can cause a shift in the absorption maxima (λ_max) compared to the parent triphenylene. Schiff base formation through condensation with aldehydes can lead to a bathochromic (red) shift in the UV-Vis spectrum, indicating an extension of the conjugation. smolecule.com For instance, the formation of imine-linked derivatives has been shown to cause a shift of about 40 nm. smolecule.com

The electronic transitions observed are typically π → π* transitions within the aromatic system. libretexts.org The energy of these transitions is sensitive to the molecular structure and the presence of substituents.

Table 2: Key Spectroscopic Data for this compound and its Derivatives

| Spectroscopy | Feature | Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |

|---|---|---|---|

| IR | N–H stretching (diamine) | ~3484, 3378 | researchgate.net |

| IR | C=O stretching (acetamide) | ~1715 | smolecule.com |

X-ray Diffraction Analysis for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. Both single-crystal and powder XRD techniques are employed.

Powder X-ray Diffraction (PXRD): For materials that are not available as single crystals, PXRD is a valuable tool. units.it It provides a "fingerprint" of the crystalline phase and can be used to identify the polymorph, assess sample purity, and determine lattice parameters. rsc.org The diffraction pattern consists of a series of peaks at different 2θ angles, which correspond to the different crystal lattice planes. For some triphenylene derivatives, XRD patterns have shown a columnar arrangement at room temperature, with a strong peak at a small angle corresponding to the (100) plane and a broad halo at a wider angle suggesting the presence of flexible alkyl chains. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical-Containing Systems

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to study species with unpaired electrons, such as radicals. While this compound itself is not a radical, its derivatives can be oxidized or reduced to form radical cations or anions, which are EPR active.

EPR spectroscopy provides information about the electronic structure and environment of the unpaired electron. The g-factor and hyperfine coupling constants are key parameters obtained from an EPR spectrum. unito.it Studies on radical-containing triphenylene systems have shown that the planarity of the fused aminyl radicals and the triphenylene backbone ensures effective π-overlap, leading to interesting magnetic properties. nih.gov For instance, the electrochemical formation of a reversible radical cation has been observed for a pentyloxytriphenylene derivative using cyclic voltammetry combined with in-situ EPR spectroscopy. researchgate.net Furthermore, EPR has been instrumental in characterizing radical-bridged trinuclear nickel complexes, revealing strong magnetic exchange coupling between the metal centers and the triphenylene-based radical ligand. rsc.org

Coordination Chemistry and Metal Organic Frameworks Mofs Applications

Ligand Design Principles Utilizing Triphenylene-2,3-diamine as a Chelating or Bridging Ligand

The design of ligands based on the triphenylene (B110318) framework is guided by the strategic placement of donor atoms to direct the assembly of metal-ligand networks. The ortho-diamine functionality, as present in this compound, is a classic bidentate chelating unit, capable of forming stable five-membered rings with a single metal ion through N,N'-chelation. This interaction is fundamental to the formation of discrete coordination complexes.

When multiple diamine units are present on the same triphenylene core, as in the case of HATP, the ligand can act as a multitopic or bridging ligand. HATP, for instance, possesses three bidentate chelating sites and is often described as a tris-bidentate bridging ligand. researchgate.net This arrangement allows it to simultaneously coordinate with up to three different metal centers, effectively acting as a node or "strut" to build extended one-, two-, or three-dimensional structures. researchgate.netrsc.org The planarity of the triphenylene core ensures that the resulting coordination polymers often adopt layered, sheet-like structures. nih.gov

Key design principles include:

Chelation: The primary amine groups in an ortho configuration provide strong N,N'-chelating interactions with transition metals.

Bridging Capability: Polytopic diamine-functionalized triphenylenes can bridge multiple metal centers, leading to the formation of coordination polymers and MOFs. mit.eduwikipedia.org

Structural Rigidity: The rigid triphenylene backbone imparts stability and pre-organizes the donor groups, facilitating the formation of crystalline, porous materials.

Redox Activity: The triphenylene system is redox-active, and its oxidation state can be tuned. This property is crucial for influencing the electronic and magnetic properties of the resulting metal complexes. mit.edu

Synthesis of this compound-based Coordination Complexes

The synthesis of coordination complexes with triphenylene-diamine ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal ion, solvent, and reaction conditions dictates the final structure, which can range from simple mononuclear or dinuclear complexes to extended coordination polymers.

For example, the complexation of a triphenylene-diamine with copper(II) acetate (B1210297) can generate square-planar complexes. Studies on related hexasubstituted triphenylene ligands, such as 2,3,6,7,10,11-hexakis(tetramethylguanidino)triphenylene, have demonstrated the formation of trinuclear Cu(I), Cu(II), Ni(II), and Co(II) complexes. wikipedia.org In these structures, the triphenylene ligand bridges three metal centers. wikipedia.org

A significant area of research involves the synthesis of trinuclear complexes as molecular models for extended MOFs. mit.eduuea.ac.uk For instance, the reaction of HATP with [Cu(Me₃tacn)]²⁺ (where Me₃tacn = 1,4,7-trimethyl-1,4,7-triazacyclononane) produces a trigonal tricopper complex, [(Me₃tacnCu)₃(HITP)]⁴⁺, where HITP is the oxidized form, 2,3,6,7,10,11-hexaiminotriphenylene. uea.ac.uk These discrete complexes allow for detailed study of the metal-ligand interactions and electronic properties that are mirrored in the bulk MOF material. uea.ac.ukresearchgate.net

| Complex Type | Metal Ion(s) | Ligand Analogue | Key Feature | Reference(s) |

| Trinuclear Complex | Cu(II), Ni(II), Co(II) | Hexaguanidino-triphenylene | Ligand bridges three metal centers | wikipedia.org |

| Trinuclear Model Complex | Cu(II) | HATP | Molecular model for 2D MOF spin interactions | uea.ac.uk |

| Trinuclear Model Complex | Ni(II) | HATP/HITP | Investigates redox tuning of spin coupling | mit.edu |

| Coordination Polymer | Ag(I) | Hexaguanidino-triphenylene | Forms 1D and 2D coordination polymers | wikipedia.org |

Design and Fabrication of Two-Dimensional (2D) and Three-Dimensional (3D) Triphenylene-based MOFs

The multitopic nature of ligands like HATP makes them ideal building blocks for constructing highly ordered, porous MOFs. These materials are typically formed through the reaction of the ligand with metal ions that favor specific coordination geometries, such as the square-planar geometry preferred by Ni(II) and Cu(II).

The resulting structures are often two-dimensional (2D) sheets with a honeycomb-like kagome lattice. nih.gov In these 2D MOFs, such as Ni₃(HITP)₂ and Cu₃(HITP)₂, the metal ions act as nodes, and the planar triphenylene ligands act as linkers, creating a fully π-conjugated network. rsc.orgnih.gov These 2D layers can then stack upon one another through π-π interactions to form a 3D crystalline solid. nih.gov The stacking arrangement, which can be eclipsed, staggered, or slipped-parallel, influences the material's porosity and out-of-plane electronic properties. nih.gov

To harness the unique properties of 2D MOFs for applications in electronics and sensing, methods have been developed to fabricate them as thin films or nanosheets. rsc.org Interfacial synthesis has emerged as a powerful bottom-up approach. rsc.orgcsic.es In a typical air/liquid interfacial synthesis, a solution of the organic ligand (e.g., HATP) in an organic solvent is carefully spread onto the surface of an aqueous subphase containing the metal salt (e.g., Ni²⁺). rsc.org

The coordination reaction occurs at the interface, promoting the 2D growth of the MOF and forming highly oriented, crystalline nanosheets. rsc.org The thickness, morphology, and crystallinity of these nanosheets can be controlled by varying reaction parameters such as the concentration of the ligand solution and the standing time at the interface. rsc.orgrsc.org This method is particularly advantageous for creating uniform films for device integration.

Bulk quantities of triphenylene-based MOFs are typically synthesized via solvothermal or solution-based methods. nih.gov For example, the reaction of HATP with Ni²⁺ in an aqueous ammonia (B1221849) solution under aerobic conditions yields Ni₃(HITP)₂ as a highly conductive black powder. nih.gov The aerobic conditions facilitate the oxidation of the amine groups in HATP to the imine groups in the final HITP ligand within the framework.

The crystallinity of these bulk powders is confirmed using Powder X-ray Diffraction (PXRD). The diffraction patterns of materials like Ni₃(HITP)₂ show prominent peaks corresponding to the in-plane (ab) long-range order of the honeycomb lattice and typically a weaker, broader peak that reflects the poorer ordering along the c-axis due to the layered stacking. nih.gov

Interfacial Synthesis Methods for MOF Nanosheets

Electronic and Spin Coupling Mechanisms in Triphenylene-based Coordination Polymers

A key feature of MOFs derived from redox-active triphenylene ligands is their interesting electronic and magnetic properties, including high electrical conductivity. nih.gov The extended π-conjugation across the 2D sheets provides a pathway for charge delocalization, leading to semiconducting or even metallic behavior. rsc.orgnih.gov For example, pellets of bulk Ni₃(HITP)₂ exhibit a record-high electrical conductivity for a MOF, on the order of 2 S·cm⁻¹. nih.gov

The triphenylene bridge also plays a critical role in mediating magnetic interactions between paramagnetic metal centers. mit.eduwikipedia.org The nature of this spin coupling (ferromagnetic or antiferromagnetic) and its strength depends on the metal ion, the coordination geometry, and, crucially, the oxidation state of the triphenylene ligand. mit.eduwikipedia.org Studies on trinuclear nickel complexes bridged by a triphenylene ligand have shown that the spin coupling strength can be tuned by controlling the ligand's charge state (e.g., closed-shell, monoradical, or diradical). mit.edu Similarly, in trinuclear copper and cobalt complexes, the triphenylene ligand was found to mediate ferromagnetic coupling between the metal spin centers. wikipedia.org In a trinuclear copper complex designed as a model for a conductive MOF, antiferromagnetic coupling was observed between all neighboring spins. uea.ac.uk

Dimensional Reduction Strategies and Molecular Models for MOF Properties

The complexity of extended 2D and 3D MOF structures can make it challenging to directly probe and understand their intrinsic electronic and magnetic properties. A powerful "dimensional reduction" strategy has been developed to address this. mit.edu This approach involves synthesizing and studying discrete, "0D" molecular complexes that represent the smallest repeating structural unit of the extended 2D MOF. mit.edu

Trinuclear metal complexes bridged by a single triphenylene ligand serve as excellent molecular models. mit.eduuea.ac.uk By using techniques such as X-ray crystallography, spectroscopy, magnetometry, and electrochemistry on these well-defined molecules, researchers can gain detailed insights into local spin interactions, electronic delocalization, and metal-ligand-metal communication. mit.eduresearchgate.net These findings can then be used as a proxy to understand and predict the behavior of the more complex, extended 2D MOF, providing valuable design principles for new functional materials. uea.ac.uk For example, the study of trinuclear copper complexes has been instrumental in modeling the spin exchange interactions within conductive 2D copper-based MOFs. uea.ac.uk

Covalent Organic Frameworks Cofs Utilizing Triphenylene 2,3 Diamine

Principles of COF Construction with Diamine Linkers via Reversible Condensation Reactions

The construction of Covalent Organic Frameworks (COFs) relies on the principles of reticular chemistry, where molecular building blocks are linked together to form predetermined, extended, and crystalline structures. rsc.org A key strategy in COF synthesis is the use of reversible condensation reactions, which allow for "error-checking" and self-healing during the crystallization process. rsc.org This reversibility is crucial for the formation of highly ordered, crystalline frameworks rather than amorphous polymers. rsc.org

Imine condensation, the reaction between an amine and an aldehyde to form an imine bond (-C=N-), is one of the most widely used reversible reactions for constructing COFs. This is due to the high stability of the resulting imine linkage and the vast library of available amine and aldehyde building blocks. acs.org The reaction is typically catalyzed by an acid and involves the elimination of water. The reversibility of imine bond formation under these conditions allows for the correction of defects in the growing framework, leading to a thermodynamically stable, crystalline product. rsc.org

Diamine linkers, which possess two amine functional groups, are fundamental building blocks in the synthesis of 2D and 3D COFs. When reacted with complementary multitopic aldehydes (e.g., dialdehydes, trialdehydes, or tetraaldehydes), diamines can form extended porous networks. The geometry and length of the diamine linker, along with the geometry of the aldehyde co-monomer, dictate the topology and pore size of the resulting COF. mdpi.com For instance, the condensation of a linear diamine with a trigonal trialdehyde typically results in a hexagonal 2D lattice. nih.gov

Other reversible reactions used for COF synthesis include the formation of boronate esters from boronic acids and diols, and β-ketoenamine linkages from the reaction of amines with 1,3,5-triformylphloroglucinol (TFP). nih.gov The principle remains the same: the reversibility of the bond formation under the reaction conditions is key to achieving a crystalline and porous framework.

Synthesis of Triphenylene-2,3-diamine-Derived COFs and Related Structures

While the use of triphenylene-based building blocks is well-established in COF chemistry, particularly 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) and hexaazatriphenylene (HAT), the specific use of this compound as a linker in COF synthesis is not yet prominently reported in the scientific literature. However, the synthesis of COFs using other aromatic diamines provides a clear blueprint for how this compound could be employed.

The general synthetic procedure for imine-linked COFs involves the solvothermal reaction of a diamine linker with a multidentate aldehyde in a suitable solvent system, often in the presence of an acid catalyst such as acetic acid. acs.org The reaction mixture is sealed in a vial and heated for a period of several days to promote the formation of a crystalline product. After the reaction, the solid COF is typically isolated by filtration, washed with various organic solvents to remove unreacted monomers and catalyst, and then dried under vacuum.

For a hypothetical COF derived from this compound, one could envision its reaction with a variety of aldehyde linkers to generate frameworks with different topologies and properties. For example, condensation with terephthaldehyde (a linear dialdehyde) could potentially lead to a 1D or 2D framework, while reaction with a trigonal trialdehyde like 1,3,5-triformylbenzene (TFB) could result in a 2D hexagonal network.

The table below illustrates potential reaction partners for this compound in COF synthesis, based on established COF chemistry.

| Aldehyde Linker | Formula | Potential COF Topology |

| Terephthaldehyde | C₈H₆O₂ | Linear or 2D sheet |

| 1,3,5-Triformylbenzene (TFB) | C₉H₆O₃ | 2D Hexagonal |

| 1,3,5-Triformylphloroglucinol (TFP) | C₉H₆O₆ | 2D Hexagonal (β-ketoenamine) |

| 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TFPB) | C₃₀H₁₉N₃O₃ | 2D Hexagonal |

Topological Design and Structural Control in Diamine-Linked COFs

The topology of a COF, which describes the connectivity of its building blocks, is a critical factor that determines its properties, including pore size, pore shape, and surface area. rsc.org In diamine-linked COFs, the topology can be precisely controlled by the judicious selection of the diamine and aldehyde building blocks based on their symmetry and connectivity. mdpi.com

The principle of topological design involves matching the geometry of the building blocks to a predetermined network topology. nih.gov For example, the combination of a C2-symmetric linear diamine with a C3-symmetric trigonal trialdehyde will generate a 2D framework with a hexagonal topology (hcb). rsc.org Similarly, reacting a C2-symmetric diamine with a C4-symmetric tetraaldehyde can produce a 2D square lattice (sql). mdpi.com

The length of the diamine linker also plays a crucial role in the structural control of the resulting COF. Longer linkers generally lead to larger pore sizes. mdpi.com Furthermore, the steric bulk of the linkers can influence the final topology. In some cases, steric hindrance can favor the formation of one polymorphic structure over another. rsc.org For instance, the use of a shorter diamine linker can introduce steric repulsion that favors a kagome (kgm) topology over a square lattice (sql) topology. rsc.org

In the context of this compound, its rigid and planar structure, combined with the C2-like symmetry of the diamine groups, would make it a suitable candidate for constructing well-defined 2D COFs. The specific topology would be determined by the symmetry of the co-condensing aldehyde linker. The table below provides examples of how different combinations of building block symmetries lead to specific COF topologies.

| Diamine Symmetry | Aldehyde Symmetry | Resulting Topology |

| C2 (linear) | C3 (trigonal) | hcb (hexagonal) |

| C2 (linear) | C4 (square) | sql (square) |

| C2 (bent) | C3 (trigonal) | kgm (kagome) |

| C3 (trigonal) | C2 (linear) | hcb (hexagonal) |

Pore Engineering and Functionalization within Triphenylene-based COFs

Pore engineering in COFs refers to the deliberate design and modification of the pore size, shape, and chemical environment within the framework. This is a key advantage of COFs, as it allows for the tailoring of their properties for specific applications.

The most straightforward method for pore size engineering is to vary the length of the building blocks. mdpi.com For a COF constructed with a diamine linker, using a longer diamine will result in a larger pore size. For example, using biphenyldiamine (B8625781) instead of phenylenediamine as the linker in a reaction with a trigonal trialdehyde will lead to a COF with expanded pores.

The chemical environment of the pores can be engineered through the incorporation of functional groups into the building blocks. These functional groups can be introduced either before or after the synthesis of the COF (pre-synthetic and post-synthetic modification, respectively). For a this compound based COF, the triphenylene (B110318) backbone itself provides a large, electron-rich surface within the pores. Further functionalization could be achieved by modifying the triphenylene core with other groups, although this would add complexity to the monomer synthesis.

Post-synthetic modification is a powerful tool for introducing functionality into the pores of a COF. For example, if a COF is constructed with a diamine linker that also contains a reactive group (e.g., an azide (B81097) or an alkyne), this group can be later modified through click chemistry to introduce a wide range of functionalities. This allows for the precise placement of functional groups within the ordered pore structure of the COF.

The table below illustrates how the choice of diamine linker can affect the pore size of a hypothetical hexagonal COF.

| Diamine Linker | Linker Length (approx. Å) | Estimated Pore Diameter (Å) |

| p-Phenylenediamine | 6.8 | ~15 |

| 4,4'-Biphenyldiamine | 11.1 | ~22 |

| 4,4''-Terphenyldiamine | 15.4 | ~29 |

Note: The estimated pore diameters are illustrative and can vary depending on the specific aldehyde linker and the stacking of the 2D layers.

Supramolecular Assemblies and Advanced Architectures

Supramolecular Self-Assembly Principles and Non-Covalent Interactions, including π-π Stacking

Supramolecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. nih.gov In the context of triphenylene (B110318) derivatives, the assembly process is governed by a delicate interplay of several key forces, with π-π stacking being of primary importance.

The flat, extended aromatic system of the triphenylene core is conducive to strong π-π stacking interactions, which drive the molecules to arrange themselves into columnar structures. uni-bayreuth.de This stacking is the foundational principle behind the formation of many triphenylene-based materials. The distance between the stacked aromatic cores is typically 3-4 Å, which allows for the significant overlap of π-orbitals. researchgate.net This orbital overlap is not only crucial for structural stability but also for the electronic properties of the resulting assembly, such as charge transport.

While π-π stacking is the primary driving force, other non-covalent interactions play a critical role in modulating the stability, order, and properties of the final supramolecular structure. rsc.orgencyclopedia.pub These interactions can be introduced through functionalization of the triphenylene core, for instance, at the diamine positions. They include:

Hydrogen Bonding: The introduction of groups capable of hydrogen bonding, such as amides or ureas formed from the diamine precursors, can have a profound effect. In some cases, hydrogen bonding can reinforce the columnar structure, leading to more stable assemblies. researchgate.net However, strong intermolecular hydrogen bonding can also compete with and disrupt the ideal π-π stacking, potentially suppressing the formation of highly ordered phases like liquid crystals. tandfonline.comwur.nl

Van der Waals Forces: The peripheral alkyl or alkoxy chains commonly attached to triphenylene derivatives contribute significantly through van der Waals interactions. These flexible chains fill the space between the rigid columns, providing insulation and influencing the packing geometry and solubility of the material. rsc.org

Dipole-Dipole Interactions: Introducing polar substituents to the triphenylene nucleus can create lateral dipoles. These electrostatic interactions between adjacent columns can be used to fine-tune the mesophase stability and extend the temperature range of liquid crystalline phases. researchgate.netwat.edu.pl

Charge-Transfer Interactions: By combining electron-rich triphenylene derivatives with electron-deficient molecules, charge-transfer complexes can be formed. These interactions add an attractive force that strengthens the π-π stacking and enhances the order within the columns. researchgate.netabdn.ac.uk

The final architecture of a triphenylene-based assembly is therefore a result of the collective and sometimes competitive nature of these non-covalent forces. The rational design of triphenylene molecules involves tailoring their structure to control this balance and achieve desired material properties. beilstein-journals.org

Table 1: Influence of Non-Covalent Interactions on Triphenylene Self-Assembly

| Interaction Type | Description | Effect on Assembly | Reference Example |

|---|---|---|---|

| π-π Stacking | Attractive interaction between the electron clouds of adjacent aromatic triphenylene cores. | Primary driving force for the formation of one-dimensional columnar stacks. | Observed in virtually all triphenylene-based liquid crystals and aggregates. researchgate.net |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom in a polar bond (e.g., N-H) and an electronegative atom (e.g., O, N). | Can either stabilize columnar structures or disrupt π-π stacking, depending on strength and geometry. researchgate.nettandfonline.com | Amide and urea (B33335) derivatives of triphenylene show suppressed liquid crystallinity due to strong H-bonding. tandfonline.com |

| Dipole-Dipole Interactions | Electrostatic forces between molecules with permanent dipoles. | Modulates mesophase stability and can extend the temperature range of liquid crystal phases. | Fluorinated triphenylene derivatives exhibit enhanced mesophase stability. wat.edu.pl |

| Charge-Transfer | Interaction between an electron-donating molecule (triphenylene) and an electron-accepting molecule. | Strengthens intra-columnar π-π interactions and increases stacking order. | Mixtures of electron-deficient polymers with triphenylene derivatives. abdn.ac.uk |

Formation of Supramolecular Liquid Crystalline Materials from Triphenylene-based Diamines

Triphenylene derivatives are renowned for their ability to form discotic liquid crystals, a state of matter between a crystalline solid and an isotropic liquid. tandfonline.com In these materials, the disc-shaped molecules stack into columns, which then arrange themselves into a two-dimensional lattice. researchgate.net The diamine functionality in compounds like triphenylene-2,3-diamine serves as a versatile chemical handle for synthesizing a wide array of such liquid crystalline materials.

The conversion of the diamine groups into other functionalities, such as amides, imines, or heterocyclic rings, alters the molecular shape and intermolecular forces, thereby influencing the liquid crystalline (mesomorphic) behavior. For instance, the condensation of a triphenylene-based diketone with o-phenylenediamines yields phenanthro[9,10-a]phenazine-based molecules that exhibit liquid crystal phases. nih.gov

A critical factor in the design of these materials is the balance between the π-π stacking of the aromatic cores and other intermolecular interactions, particularly hydrogen bonding. Research on hexaalkoxytriphenylenes modified with a single amide, urea, or thiourea (B124793) group has shown that the strong, directional hydrogen bonds of amides and ureas can interfere with and disrupt the columnar stacking, leading to a loss of liquid crystallinity. tandfonline.com Thiourea derivatives, with weaker hydrogen bonding, were more likely to retain their columnar mesophases. tandfonline.comwur.nl

Conversely, the introduction of charge can be used to induce or stabilize mesophases. Imidazolium-annulated triphenylene salts, which can be synthesized from diamine precursors, display stable hexagonal discotic columnar mesophases over broad temperature ranges, whereas their neutral imidazole (B134444) precursors are not liquid crystalline. rsc.org Computational studies confirm that the electrostatic interactions in the salt form lead to significantly higher stacking energies. rsc.org

Table 2: Mesomorphic Properties of Selected Triphenylene Derivatives

| Triphenylene Derivative | Modification from Diamine | Mesophase Type | Key Finding | Reference |

|---|---|---|---|---|

| 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6) | Base compound (no diamine) | Columnar Hexagonal (Col_h) | Forms a well-known columnar phase, serving as a benchmark. | wat.edu.pl |

| Thiourea-containing Hexaalkoxytriphenylene | Amine → Thiourea | Columnar Hexagonal (Col_h) | Weaker H-bonding allows π-π stacking and liquid crystal formation to persist. | tandfonline.com |

| Urea- or Amide-containing Hexaalkoxytriphenylene | Amine → Urea/Amide | Not Liquid Crystalline | Strong H-bonding disrupts π-π stacking, suppressing liquid crystallinity. | tandfonline.com |

| Imidazolium Annulated Triphenylene Salts | Diamine → Imidazole → Salt | Columnar Hexagonal (Col_h) | Core charge induces and stabilizes the columnar mesophase over a wide temperature range. | rsc.org |

| Phenanthro[9,10-a]phenazine derivatives | Diketone + o-phenylenediamine | Columnar | Asymmetric core self-organizes into a supramolecular liquid crystalline state. | nih.gov |

Host-Guest Chemistry in Architectures Derived from this compound

Host-guest chemistry involves the formation of complexes between a large 'host' molecule, which has a cavity, and a smaller 'guest' molecule. mdpi.com The amine groups of this compound and its analogue, triphenylene-2,3,6,7,10,11-hexaamine (HATP), make them ideal building blocks (tectons or ligands) for constructing porous supramolecular hosts, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mit.edumit.edu

In these frameworks, the triphenylene units are linked together—either by coordination to metal ions (in MOFs) or through strong covalent bonds (in COFs)—to create a rigid, extended, and porous three-dimensional structure. The size, shape, and chemical nature of the pores can be precisely controlled by the geometry of the triphenylene building block and the length and type of the linkers.

These well-defined cavities within the triphenylene-based frameworks can then recognize and encapsulate guest molecules. mdpi.com The process is typically reversible and can be selective, depending on the complementarity in size, shape, and chemical properties between the guest and the host's cavity. For example, porous frameworks built from triphenylene derivatives have been shown to adsorb various small molecules. researchgate.net

Interestingly, triphenylene derivatives themselves can also act as guests. Large, cage-like supramolecular structures, such as hexanuclear ruthenium metalla-prisms, have been shown to encapsulate planar aromatic molecules, including triphenylene, within their central cavity. researchgate.net The stability of these host-guest complexes is significant, driven by the confinement and favorable π-π interactions between the guest and the aromatic walls of the host cage. researchgate.net

Table 3: Examples of Host-Guest Systems Involving Triphenylene Architectures

| Host Architecture | Triphenylene Role | Guest Molecule(s) | Key Feature | Reference |

|---|---|---|---|---|

| Hexanuclear Ru Metalla-Prism | Guest | Triphenylene | Triphenylene is encapsulated as a guest in a large molecular cage, forming a stable carceplex. | researchgate.net |

| 2D Metal-Organic Frameworks (e.g., Cu₃HITP₂) | Host Building Block (from HATP) | Solvent molecules, small gases | Porous crystalline frameworks with high surface area capable of adsorbing guest species. | acs.org |

| 2D H-bonded Network | Host Building Block | Octanoic Acid | Triphenylene derivatives with carboxyl groups form a 2D porous network that can trap guest molecules at an interface. | mdpi.com |

Design of Molecular-Based Magnetic Materials Incorporating Triphenylene Ligands

The design of molecular-based materials with specific magnetic properties is a major goal in materials science. rsc.org Triphenylene ligands derived from this compound are excellent candidates for this purpose. The ortho-diamine moiety acts as a strong N,N'-chelating site, capable of binding to paramagnetic transition metal ions. smolecule.com

When metal ions are chelated by these ligands, the triphenylene core serves as a bridging unit that can mediate magnetic exchange interactions between the metal centers. The extended π-conjugated system of the triphenylene is crucial for this electronic communication. mit.eduacs.org By linking multiple paramagnetic metal ions through a single triphenylene ligand, one can create multinuclear complexes or extended frameworks with collective magnetic behaviors.

For example, trinuclear copper complexes bridged by a single hexa-substituted triphenylene ligand have been synthesized as molecular models for two-dimensional conductive MOFs. acs.org Magnetic measurements on these model complexes revealed antiferromagnetic coupling between the neighboring spins, mediated through the triphenylene bridge. acs.org Similarly, trinuclear nickel and cobalt complexes with triphenylene-based ligands have been shown to exhibit strong magnetic coupling, sometimes persisting to room temperature. mit.eduresearchgate.net

The "complex-as-ligand" strategy is often employed, where a pre-formed metal-triphenylene complex is used as a larger building block to construct even more complex, higher-dimensionality magnetic materials. rsc.org The nature of the magnetic interaction (ferromagnetic or antiferromagnetic) and its strength can be tuned by changing the metal ion, the specific coordination environment provided by the ligand, and the redox state of the triphenylene bridge. mit.edumit.edu This approach provides a rational pathway toward materials like single-molecule magnets or two-dimensional magnetic lattices. researchgate.netresearchgate.net

Table 4: Magnetic Properties of Metal Complexes with Triphenylene-Based Ligands

| Complex / Material | Metal Ion(s) | Triphenylene Ligand Type | Magnetic Property | Reference |

|---|---|---|---|---|

| [(Me₃tacnCu)₃(HOTP)]³⁺ | Copper (Cu) | Hexaoxytriphenylene (analogue) | Antiferromagnetic coupling between all neighboring spins. Serves as a model for conductive MOFs. | acs.org |

| Trinickel HXTP Complexes | Nickel (Ni) | Hexa-substituted triphenylene (radical ligands) | Extremely strong magnetic coupling, persistent at room temperature. Tunable via ligand redox state. | mit.edumit.edu |

| [Co₃(tpa)₃(L)]⁴⁺ | Cobalt (Co) | Hexahydroxytriphenylene (analogue) | Stable trinuclear complex with a mixed-valence tris(dioxolene) bridging ligand. | researchgate.net |

| Co-TPHS MOF | Cobalt (Co) | Triphenylenehexaselenol (analogue) | Exhibits both electrical conductivity and glassy magnetic properties. | researchgate.net |

Applications in Optoelectronic Materials and Devices

Utilization of Triphenylene-based Materials in Organic Optoelectronics

Triphenylene (B110318) derivatives are recognized for their broad utility in organic optoelectronics, finding use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their capacity for efficient charge transport and light emission. The core structure of triphenylene facilitates the formation of ordered stacks, which are crucial for the mobility of charge carriers.

While direct applications of triphenylene-2,3-diamine are not extensively documented, derivatives synthesized from it, such as triphenylene-2,3-dicarboxylic imides, have been developed and studied as promising materials. By fusing an imide unit to the triphenylene core, researchers have created novel discotic liquid crystals that exhibit green luminescence in both solution and solid states, making them candidates for emissive components in OLEDs. bates.edu These materials are noted for their high clearing temperatures and stability over broad temperature ranges, self-assembling into liquid crystalline phases. bates.edu Furthermore, patents have identified amino-functionalized triphenylene derivatives as suitable materials for use as hosts or dopants within the emissive layers of OLED devices. google.com

Broader amine-functionalized triphenylenes, like 2,3,6,7,10,11-hexaaminotriphenylene (B11820208) (HATP), serve as foundational building blocks for highly conductive two-dimensional metal-organic frameworks (2D cMOFs). The electronic properties endowed by the amine groups are central to the functionality of these advanced materials, which are explored for a variety of electronic applications.

Charge Transport Mechanisms in Triphenylene-derived Organic Semiconductors

The primary mechanism for charge transport in triphenylene-based materials, particularly in their discotic liquid crystal phases, is charge hopping between molecules within self-assembled columnar stacks. ethz.ch In these arrangements, the flat, disc-shaped triphenylene cores stack one on top of another, allowing π-orbitals of adjacent molecules to overlap. This overlap creates pathways for charge carriers (holes or electrons) to "hop" from one molecule to the next. The efficiency of this process is highly sensitive to the degree of molecular order and the distance between the stacked molecules. ethz.ch Conduction is therefore often described as occurring along a one-dimensional axis defined by these columns. ethz.ch

The introduction of specific functional groups, such as diamines, is a key strategy for modulating these charge transport properties. Research on conductive MOFs constructed from ortho-diamine linkers—a configuration analogous to this compound—demonstrates that this specific geometry is highly effective at facilitating charge transport. For instance, a 2D cMOF, Ni₃(HITT)₂, built with ortho-diamine functionalized ligands, exhibits an impressive electrical conductivity of 4.5 S cm⁻¹. This high conductivity is attributed to strong in-plane π-d conjugation and a high density of charge carriers, underscoring the potential of the ortho-diamine motif for designing highly conductive organic materials. The presence of amine groups can also facilitate coordination with metal ions, creating stable and electronically active complexes that enhance charge transport pathways.

Photophysical Properties: Luminescence and Absorption Characteristics

The photophysical characteristics of triphenylene derivatives, such as their absorption and emission of light, are central to their function in optoelectronic devices. Derivatives of this compound, specifically triphenylene-2,3-dicarboxylic imides, have been shown to possess valuable luminescent properties.

These imide-functionalized compounds are characterized by their emission of green light. bates.edu The introduction of functional groups onto the triphenylene core is a proven method for tuning these properties, often leading to emissions at longer wavelengths and inducing large Stokes shifts—the difference between the absorption and emission maxima. bates.edu The table below summarizes the photophysical properties of a representative triphenylene-2,3-dicarboxylic imide derivative, highlighting its characteristics in the visible spectrum.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Observed Color | Reference |

|---|---|---|---|---|---|

| Triphenylene-2,3-dicarboxylic imide derivatives | ~262-450 | ~468-615 | Large | Green Luminescence | bates.edutandfonline.com |

The expansion of the triphenylene core and the electronic nature of the fused heterocyclic rings, such as imides or benzimidazoles, strongly influence the material's absorption and emission profiles. tandfonline.com

Rational Design for Tunable Electronic Properties, including LUMO Energy Levels

A cornerstone of designing effective organic semiconductors is the ability to rationally tune their electronic properties, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These levels govern the efficiency of charge injection, transport, and energy transfer in a device.

The functionalization of the triphenylene core is the primary method for achieving this tuning. For derivatives of this compound, such as the corresponding dicarboxylic imides, suitable peripheral functionalization has been shown to result in molecules with desirable optoelectronic characteristics, including low-lying LUMO energy levels. bates.edu Lowering the LUMO energy is particularly important for creating n-type (electron-transporting) materials, which are essential components in organic solar cells and complementary circuits.

A direct comparison between 2,3,6,7,10,11-hexaaminotriphenylene (HATP) and a related compound, 2,3,7,8,12,13-hexaaminotetraazanaphthotetraphene (HATT), which contains electron-withdrawing pyridinic nitrogen atoms, provides a clear example of this principle. The presence of these electron-withdrawing atoms in HATT significantly lowers its LUMO energy level compared to HATP, making it a better electron acceptor.

| Compound | Key Structural Feature | LUMO Energy Level (eV) | Electronic Character | Reference |

|---|---|---|---|---|

| HATP (2,3,6,7,10,11-hexaaminotriphenylene) | Standard triphenylene core | 0.41 | Less electron-accepting | |

| HATT (2,3,7,8,12,13-hexaaminotetraazanaphthotetraphene) | Contains electron-withdrawing pyridinic nitrogens | -0.82 | More electron-accepting |

This demonstrates that the incorporation of electron-withdrawing groups is a powerful and predictable strategy for lowering the LUMO energy of amine-functionalized triphenylenes, thereby tuning them for specific electronic applications.

Catalytic Applications and Mechanistic Studies

Role of Triphenylene-2,3-diamine and its Derivatives in Homogeneous and Heterogeneous Catalysis

The application of this compound and its derivatives in catalysis spans both homogeneous and heterogeneous systems. In homogeneous catalysis, the diamine moiety can act as a ligand for transition metals, influencing the catalytic activity and selectivity of the metal center. In heterogeneous catalysis, these molecules serve as building blocks for extended, porous structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where the triphenylene (B110318) unit provides structural rigidity and the diamine groups offer sites for coordination or further functionalization.

Homogeneous Catalysis:

While specific examples of this compound in homogeneous catalysis are not extensively documented, the broader class of diamine ligands is well-established in coordinating with transition metals to create active catalysts. For instance, diamine ligands are crucial in copper-catalyzed cross-coupling reactions, enabling milder reaction conditions for the formation of C-N and C-O bonds. nih.gov The two nitrogen atoms of the diamine can chelate to a metal center, forming a stable complex that can facilitate various catalytic transformations. Ruthenium complexes with diamine ligands, for example, have been employed in the asymmetric hydrogenation of various substrates. acs.org The electronic properties of the triphenylene backbone are expected to modulate the donor capacity of the diamine, thereby influencing the catalytic performance of the resulting metal complex.

Heterogeneous Catalysis:

The rigid and planar structure of the triphenylene core makes it an ideal building block for creating robust and porous materials for heterogeneous catalysis. acs.orgencyclopedia.pub Triphenylene derivatives are frequently used to construct COFs and MOFs, which are crystalline porous polymers with applications in gas storage, separation, and catalysis. wikipedia.orgacs.org

Covalent Organic Frameworks (COFs): COFs are constructed from organic building blocks linked by strong covalent bonds. wikipedia.org Triphenylene-based monomers, such as those with multiple amine or aldehyde functionalities, can be polymerized to form 2D or 3D frameworks with regular porosity. These frameworks can act as catalysts themselves or serve as supports for catalytically active metal nanoparticles or single atoms. acs.org For example, COFs constructed from tris(4-amino)triphenylene have been explored for their catalytic properties. acs.org The pores of these materials can provide a confined environment for chemical reactions, potentially leading to enhanced selectivity.

Metal-Organic Frameworks (MOFs): In MOFs, metal ions or clusters are connected by organic linkers. acs.org Hexa-substituted triphenylene derivatives, such as 2,3,6,7,10,11-hexaiminotriphenylene (HITP), have been used to synthesize highly conductive 2D MOFs. acs.orgosti.gov For instance, Ni3(HITP)2 is a 2D MOF that exhibits high electrical conductivity and has been investigated as an electrocatalyst for the oxygen reduction reaction. acs.orgrsc.org The diamine functionality of this compound provides the necessary coordination sites for the formation of such frameworks.

The following table summarizes the use of triphenylene derivatives in constructing catalytic frameworks:

| Framework Type | Triphenylene Derivative | Metal/Function | Catalytic Application |

| COF | Tris(4-amino)triphenylene | - | General heterogeneous catalysis |

| 2D MOF | 2,3,6,7,10,11-hexaiminotriphenylene (HITP) | Nickel (Ni) | Oxygen Reduction Reaction (ORR) |

| 2D MOF | 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) | Various Metals | Electrocatalytic CO2 Reduction |

Electrocatalytic Applications, specifically Carbon Dioxide Reduction (CO2RR)

The electrochemical reduction of carbon dioxide (CO2RR) into valuable fuels and chemical feedstocks is a critical area of research for sustainable energy. researchgate.net Triphenylene-based materials, particularly conductive MOFs, have emerged as promising electrocatalysts for this transformation. The extended π-conjugation of the triphenylene core facilitates charge transport, while the coordinated metal centers act as the active sites for CO2 binding and reduction.

Computational studies have been instrumental in screening potential triphenylene-based catalysts. Density Functional Theory (DFT) calculations have been used to investigate the electrocatalytic performance of 2D frameworks made from M3(THT)2 (where M is a transition metal and THT is 2,3,6,7,10,11-triphenylenehexathiolate) and M3(HHTP)2 (where HHTP is 2,3,6,7,10,11-hexahydroxytriphenylene). wikipedia.orgdntb.gov.ua These studies predict that certain metal centers within these frameworks can effectively catalyze the reduction of CO2 to products like methane (B114726) (CH4) or formic acid (HCOOH) at low overpotentials. wikipedia.orgdntb.gov.ua

For instance, a computational survey of M3(THT)2 frameworks identified Rh3(THT)2 as a promising catalyst for CH4 production. dntb.gov.ua Similarly, theoretical screening of M3(HHTP)2 has been followed by experimental validation, confirming their potential for CO2RR. wikipedia.orgresearchgate.netu-tokyo.ac.jp While these studies focus on hexa-substituted triphenylenes, they highlight the potential of the triphenylene scaffold in designing efficient electrocatalysts. The diamine groups in this compound could serve as anchoring points for metal centers, creating analogous catalytic sites.

The table below presents findings from computational screening of triphenylene-based frameworks for CO2RR.

| Catalyst Framework | Predicted Product | Overpotential (V) |

| Rh3(THT)2 | CH4 | 0.61 (gas phase) |

| Fe3(HHTP)2 | HCOOH | - |

| Co3(HHTP)2 | CH3OH | - |

| Ir3(HHTP)2 | CH4 | - |

Computational and Experimental Mechanistic Insights into Catalytic Processes (e.g., C-C Bond Activation)

Understanding the mechanism of catalytic reactions at a molecular level is crucial for the rational design of improved catalysts. researchgate.net Computational and experimental studies on triphenylene derivatives have provided valuable insights into complex catalytic processes like carbon-carbon (C-C) bond activation.

The activation of C-C bonds, which are typically strong and unreactive, is a significant challenge in organic synthesis. acs.org Transition metal catalysts can facilitate this process through mechanisms such as oxidative addition or β-carbon elimination. dntb.gov.ua A detailed study combining DFT calculations and experimental work has elucidated the regioselective catalytic cleavage of C-C bonds in 1-aza- wikipedia.orgtriphenylene, a nitrogen-containing derivative of triphenylene.

In this study, iridium and rhodium catalysts were used to cleave specific C-C bonds in the strained four-membered rings of the aza- wikipedia.orgtriphenylene core, followed by the insertion of an alkyne. DFT calculations were employed to predict the most likely site of C-C bond activation by determining the stability of the possible transition metal intermediates formed during oxidative addition. The computational predictions were then confirmed by experimental results, which showed that the reaction yielded specific products with yields ranging from 34-77%, depending on the catalyst and reaction conditions. This work demonstrates the power of combining computational and experimental approaches to understand and control complex catalytic transformations involving triphenylene-based molecules.

The general mechanisms for transition metal-catalyzed C-C bond activation are summarized below:

| Mechanism | Description |

| Oxidative Addition | A low-valent metal center inserts into a C-C bond, forming two new metal-carbon bonds. This process is often favored in strained ring systems. dntb.gov.ua |

| β-Carbon Elimination | A metal-alkyl complex undergoes elimination of a group from the β-carbon, leading to the cleavage of a C-C bond and the formation of a double bond. dntb.gov.ua |

These mechanistic studies, although performed on a derivative, provide a foundational understanding of how the triphenylene framework might behave in catalytic C-C bond activation reactions. The electronic influence of the diamine groups in this compound would likely play a significant role in modulating the reactivity of the C-C bonds within the aromatic core.

Derivatization and Functionalization Strategies for Property Modulation

Chemical Modification of Diamine Functionalities for Targeted Applications

The two primary amine groups on the triphenylene (B110318) core are versatile handles for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives with specific functionalities. These modifications are crucial for applications ranging from coordination chemistry to the formation of extended hydrogen-bonded networks.

Common derivatization reactions of the diamine groups include:

Acylation: The reaction of triphenylene-2,3-diamine with reagents like acetic anhydride (B1165640) leads to the formation of acetamides. This transformation is readily confirmed by spectroscopic methods, such as the disappearance of N-H stretching frequencies and the appearance of C=O bands in FT-IR spectra. smolecule.com

Schiff Base Formation: Condensation with aldehydes, for instance, 4-formylbenzoic acid, results in the formation of imine-linked derivatives. smolecule.com This extension of the conjugated system typically leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. smolecule.com

Coordination Chemistry: The N,N'-chelating nature of the diamine allows for the formation of complexes with transition metals. For example, complexation with copper(II) acetate (B1210297) can yield square-planar complexes with enhanced thermal stability compared to the parent ligand. smolecule.com

Hydrogen-Bonded Networks: When functionalized with groups capable of hydrogen bonding, such as carboxylic acids, these derivatives can self-assemble into ordered structures. In the solid state, these molecules can form hexagonal mesophases through intermolecular O-H···O=C interactions. smolecule.com

These chemical modifications are instrumental in tailoring the properties of this compound for specific uses. For instance, the introduction of long alkyl chains can improve solubility and processability, while the incorporation of specific functional groups can direct the self-assembly into desired supramolecular architectures. sioc-journal.cn

Peripheral Functionalization and Incorporation of Heteroatoms to Tailor Electronic Properties

Altering the electronic landscape of the triphenylene core through peripheral functionalization and the incorporation of heteroatoms is a key strategy for modulating its properties. These modifications can significantly impact the material's charge transport characteristics and its behavior in electronic devices.

Strategies for peripheral functionalization include:

Electrophilic Substitution: The diamine groups activate the adjacent positions on the aromatic core, making them susceptible to electrophilic attack. smolecule.com This allows for the regioselective introduction of various substituents.

Transition-Metal Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, are powerful methods for creating C-C bonds and introducing a wide range of functional groups onto the triphenylene skeleton. smolecule.comuea.ac.uk These reactions offer a high degree of control over the substitution pattern, enabling the synthesis of unsymmetrically substituted derivatives. uea.ac.uk

Incorporation of Heteroatoms: Replacing carbon atoms within the aromatic framework with heteroatoms like nitrogen, sulfur, or boron can dramatically alter the electronic properties. researchgate.netacs.org For example, introducing nitrogen atoms can create n-type (electron-transporting) materials, which are less common for triphenylene derivatives but highly desirable for certain electronic applications. researchgate.net The incorporation of heteroatoms can also influence the frontier molecular orbital energies (HOMO and LUMO), thereby tuning the material's redox and optical properties. researchgate.netresearchgate.net

The ability to introduce a variety of functional groups, including electron-donating and electron-withdrawing moieties, allows for the precise tuning of the electronic structure. researchgate.net This is critical for applications in organic electronics, where the energy levels of the material must be carefully matched with other components of the device. acs.org

Strategies for Tuning Charge Transfer and Optical Properties

The charge transfer and optical properties of this compound derivatives can be finely tuned through strategic chemical modifications. These properties are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Key strategies for this tuning include:

Donor-Acceptor (D-π-A) Architectures: Creating molecules with distinct electron-donating (D) and electron-accepting (A) sections, connected by a π-conjugated bridge, can lead to materials with significant charge-transfer character. nih.gov The diamine groups can act as the donor, while various electron-withdrawing groups can be introduced as the acceptor.

Extension of π-Conjugation: Increasing the size of the conjugated system, for example, through the formation of imine linkages or by fusing additional aromatic rings, generally leads to a red-shift in the absorption and emission spectra. smolecule.commdpi.com This is a fundamental approach to tuning the color of emitted light in OLEDs or the absorption range in OPVs.

Functional Group Modification: The introduction of different functional groups at the periphery of the triphenylene core can significantly alter the optical and charge transport properties. researchgate.netuni-hannover.de For instance, electron-withdrawing groups like esters or imides can enhance the electron-accepting nature of the molecule, while electron-donating groups like alkoxy chains have the opposite effect. researchgate.net

Intermolecular Interactions: The way molecules pack in the solid state strongly influences charge transport. By controlling intermolecular π-π stacking and other non-covalent interactions through the choice of peripheral substituents, the charge carrier mobility can be optimized. arxiv.orgresearchgate.net Theoretical studies have shown that factors like the distance and twist angle between adjacent molecules in a stack have a profound impact on the charge transfer integrals, which are a measure of the electronic coupling between molecules. researchgate.netresearchgate.net

The following table summarizes the effects of different functionalization strategies on the optical properties of triphenylene derivatives:

| Modification Strategy | Effect on Optical Properties | Reference |

| Schiff Base Formation | Bathochromic shift in UV-Vis spectra | smolecule.com |

| Fusing with Pyrene | Green-yellow luminescence with high quantum yields | mdpi.com |

| Introduction of Electron-Donating/Withdrawing Groups | Tunable absorption and emission wavelengths | researchgate.net |

Chiral Derivatization Approaches for Stereochemical Control

The introduction of chirality into this compound derivatives opens up possibilities for applications in areas such as chiral sensing, asymmetric catalysis, and circularly polarized luminescence. Stereochemical control can be achieved through various derivatization strategies.

A common method for introducing chirality is through the use of chiral derivatizing agents (CDAs) . wikipedia.org These are enantiomerically pure compounds that react with the diamine to form a mixture of diastereomers. Since diastereomers have different physical properties, they can often be separated by techniques like chromatography or crystallization. wikipedia.org The analysis of the resulting diastereomers, for example by NMR spectroscopy, can also be used to determine the enantiomeric purity of a chiral substance. researchgate.net

Key approaches for chiral derivatization include:

Reaction with Chiral Acids or Acid Chlorides: The amine groups of this compound can react with chiral carboxylic acids or their derivatives to form chiral amides.

Formation of Chiral Schiff Bases: Condensation of the diamine with a chiral aldehyde or ketone results in the formation of chiral imines.

Asymmetric Synthesis: Chiral catalysts can be employed in the synthesis of the triphenylene core itself or in subsequent functionalization steps to introduce chirality with a high degree of stereoselectivity.

The development of novel chiral derivatizing agents is an active area of research, with the goal of creating reagents that allow for efficient separation and sensitive detection of enantiomers. nih.gov For instance, axially chiral reagents have been shown to be highly effective for the chiral separation of amino acids. nih.gov While not directly applied to this compound in the provided context, these principles of chiral derivatization are broadly applicable.